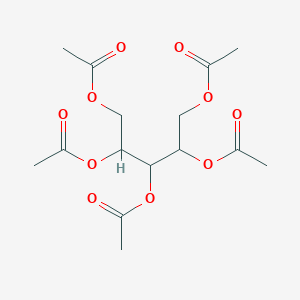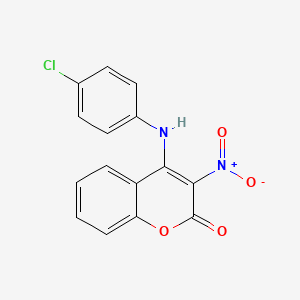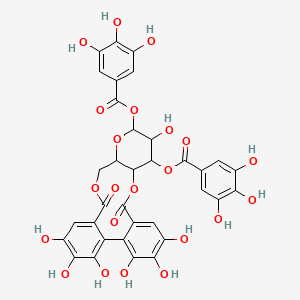
Heterophylliin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heterophylliin A is an ellagitannin monomer isolated from the leaf extract of Corylus heterophylla, a species belonging to the Betulaceae family . Ellagitannins are a type of hydrolyzable tannin, known for their antioxidant properties and potential health benefits.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Heterophylliin A is typically isolated from natural sources rather than synthesized in a laboratory setting. The extraction process involves using solvents to separate the compound from the plant material, followed by purification steps such as chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Corylus heterophylla leaves. The process includes harvesting the leaves, drying them, and then using solvents like ethanol or methanol for extraction. The extract is then subjected to various purification techniques to isolate this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Heterophylliin A, being an ellagitannin, can undergo several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized products.
Hydrolysis: In the presence of acids or bases, this compound can hydrolyze to yield ellagic acid and glucose.
Complexation: It can form complexes with metal ions, which can affect its stability and reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Complexation: Metal salts like ferric chloride are used to study complex formation.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Hydrolysis: Ellagic acid and glucose.
Complexation: Metal-ellagitannin complexes.
Applications De Recherche Scientifique
Heterophylliin A has several scientific research applications, including:
Chemistry: Studying its antioxidant properties and potential as a natural preservative.
Biology: Investigating its role in plant defense mechanisms and its interactions with other biomolecules.
Medicine: Exploring its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Using it as a natural additive in food and cosmetic products due to its antioxidant properties.
Mécanisme D'action
The mechanism of action of Heterophylliin A involves its ability to scavenge free radicals, thereby reducing oxidative stress. It interacts with various molecular targets, including enzymes and signaling pathways involved in inflammation and cell proliferation . For example, it can inhibit the activity of enzymes like cyclooxygenase, which are involved in the inflammatory response.
Comparaison Avec Des Composés Similaires
Similar Compounds
Heterophylliin B, C, D, and E: These are other ellagitannin monomers and dimers isolated from Corylus heterophylla.
Ellagic Acid: A hydrolysis product of ellagitannins, known for its antioxidant and anticancer properties.
Uniqueness
Heterophylliin A is unique due to its specific molecular structure and the particular biological activities it exhibits. While other ellagitannins share similar antioxidant properties, this compound has distinct interactions with molecular targets, making it a valuable compound for specific therapeutic applications .
Propriétés
Numéro CAS |
87687-52-3 |
|---|---|
Formule moléculaire |
C34H26O22 |
Poids moléculaire |
786.6 g/mol |
Nom IUPAC |
[3,4,5,12,21,22,23-heptahydroxy-8,18-dioxo-13-(3,4,5-trihydroxybenzoyl)oxy-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-11-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C34H26O22/c35-12-1-8(2-13(36)21(12)41)30(48)55-29-27(47)34(56-31(49)9-3-14(37)22(42)15(38)4-9)53-18-7-52-32(50)10-5-16(39)23(43)25(45)19(10)20-11(33(51)54-28(18)29)6-17(40)24(44)26(20)46/h1-6,18,27-29,34-47H,7H2 |
Clé InChI |
NLDMNSXOCDLTTB-UHFFFAOYSA-N |
SMILES canonique |
C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O1)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Bromo-2-[2-(2-chlorophenyl)ethenyl]benzene](/img/structure/B14171884.png)
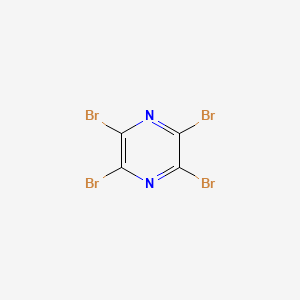
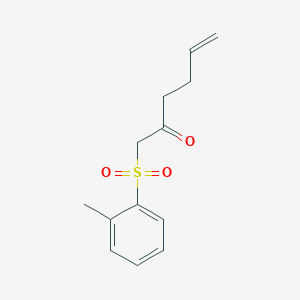
![3-[(E)-(5-Amino-4-imino-4H-imidazol-2-yl)diazenyl]benzoic acid](/img/structure/B14171908.png)
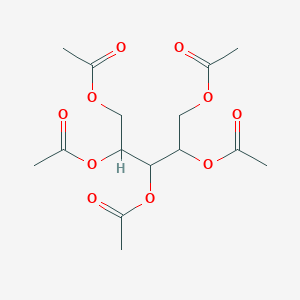

![Phenyl 2-hydroxy-5-[(2-oxo-2-phenylethyl)amino]benzoate](/img/structure/B14171934.png)
![3-{[2,6-Dideoxy-4-o-(2,6-dideoxyhexopyranosyl)hexopyranosyl]oxy}-14,16-dihydroxycard-20(22)-enolide](/img/structure/B14171935.png)
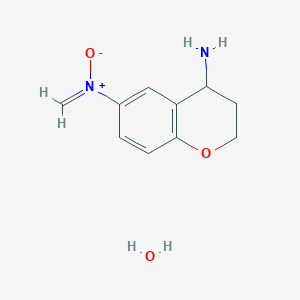
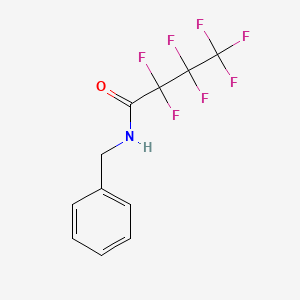
phosphane}](/img/structure/B14171952.png)

